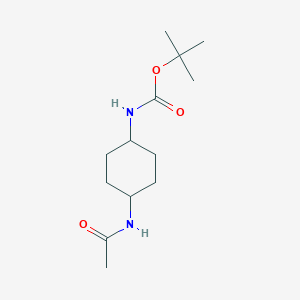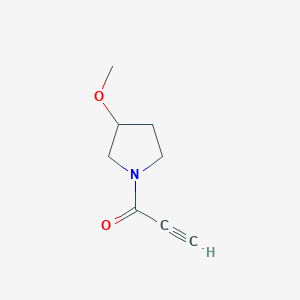
1-(3-甲氧基吡咯烷-1-基)丙-2-炔-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle This compound is of interest due to its unique structural features, which include a methoxy group attached to the pyrrolidine ring and a prop-2-yn-1-one moiety
科学研究应用
1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of fine chemicals.
准备方法
The synthesis of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyrrolidine and propargyl bromide.
Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dimethylformamide (DMF), under inert atmosphere conditions to prevent moisture interference.
Synthetic Route: The 3-methoxypyrrolidine is reacted with propargyl bromide in the presence of a base, such as potassium carbonate, to form the desired product. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
Purification: The crude product is purified by column chromatography to obtain pure 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
化学反应分析
1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the alkyne moiety, leading to the formation of substituted products.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
作用机制
The mechanism of action of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and oxidative stress.
The exact mechanism of action depends on the specific application and the biological system being studied.
相似化合物的比较
1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:
Propargylamines: These compounds contain a propargyl group and are known for their neuroprotective and anticancer activities.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures may exhibit comparable chemical reactivity and biological activities.
Methoxy-Substituted Compounds: The presence of a methoxy group can influence the compound’s solubility, reactivity, and biological properties.
The uniqueness of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one lies in its specific combination of structural features, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-8(10)9-5-4-7(6-9)11-2/h1,7H,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTISPQOYDLWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
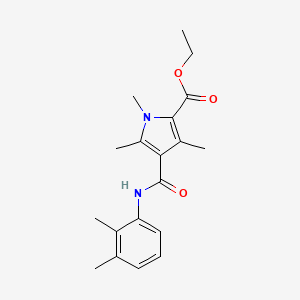
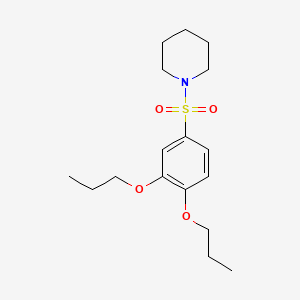

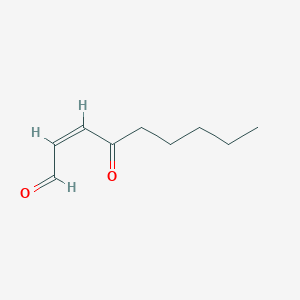
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2567617.png)
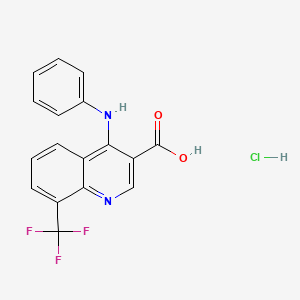
![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2567620.png)
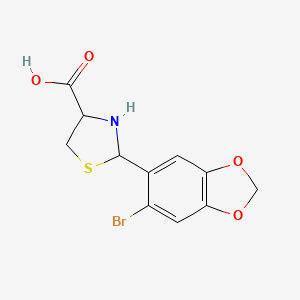


![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2567630.png)
![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2567631.png)
